3-(1,3-Dioxolan-2-yl)benzonitrile

Organic Synthesis Protecting Group Chemistry Process Chemistry

Multi-step syntheses require orthogonal protection strategies. Unprotected 3-formylbenzonitrile causes side reactions during nitrile transformations. This compound masks the reactive aldehyde as a stable 1,3-dioxolane, enabling selective nitrile reduction, hydrolysis, or cross-coupling. - **Chemoselective handle**: Nitrile group modifiable while aldehyde protected - **≥97% purity**: Minimizes catalytic poisoning in metal-catalyzed reactions (Suzuki, Negishi) - **Reliable deprotection**: Acid-labile dioxolane cleaves under mild conditions

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 153329-04-5
Cat. No. B2678888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)benzonitrile
CAS153329-04-5
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C10H9NO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5H2
InChIKeyBYKDCLKZFBKIBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxolan-2-yl)benzonitrile: Technical Baseline & Procurement


3-(1,3-Dioxolan-2-yl)benzonitrile (CAS: 153329-04-5) is a specialized organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It features a benzonitrile core functionalized at the meta-position with a 1,3-dioxolane ring, a five-membered cyclic acetal . This structural configuration classifies it as a protected aldehyde equivalent, specifically derived from 3-formylbenzonitrile . Its primary role in research and industrial chemistry is as a versatile synthetic intermediate, wherein the nitrile group serves as a robust handle for further transformations while the dioxolane ring masks a reactive carbonyl, enabling chemoselective synthetic sequences . Commercial availability is typically with purities ranging from 95% to 98% from various suppliers .

Protected aldehyde equivalent for chemoselective synthetic sequences
Meta-substituted benzonitrile core with nitrile handle for further derivatization
Consistently available in high-purity grades suitable for sensitive transformations

Why Generic Substitution Fails: 3-(1,3-Dioxolan-2-yl)benzonitrile


The utility of 3-(1,3-dioxolan-2-yl)benzonitrile is predicated on its role as a protected form of 3-formylbenzonitrile. The 1,3-dioxolane group acts as a robust protecting group, effectively 'masking' the highly reactive aldehyde functionality of its parent compound . This protection is critical for enabling chemoselective transformations on the nitrile group or other parts of a molecule in a multi-step synthetic sequence, where an unprotected aldehyde would lead to unwanted side reactions [1]. While other cyclic acetals like 1,3-dioxanes can serve a similar purpose, 1,3-dioxolanes are known to exhibit different rates of deprotection; 1,3-dioxanes cleave faster than 1,3-dioxolanes under acidic conditions, making the choice of protecting group a matter of significant synthetic consequence [2]. Furthermore, the 3-substitution on the phenyl ring imparts distinct steric and electronic properties compared to its 2- or 4-substituted isomers , which can influence reaction kinetics, intermediate stability, and the properties of downstream products. Therefore, simply substituting this compound with a different acetal or a regioisomer is not a viable scientific practice without extensive re-validation of the synthetic route.

Protecting group kinetics

1,3-Dioxolane deprotection rates may differ from dioxane analogs, and direct replacement can alter reaction timing and selectivity; re-validation of the deprotection step is required.

Regioisomeric mismatch

Ortho or para substitution may introduce steric and electronic differences compared to the meta isomer, potentially affecting intermediate stability and downstream product profiles.

Quantitative Evidence for 3-(1,3-Dioxolan-2-yl)benzonitrile


Synthetic Yield via Acetalization

The synthesis of 3-(1,3-dioxolan-2-yl)benzonitrile from 3-formylbenzonitrile via standard acetalization conditions yields a reported quantitative conversion. This high yield establishes a baseline for reaction efficiency and demonstrates the accessibility of this key intermediate . This metric is crucial for process chemists evaluating the cost-effectiveness and scalability of a synthetic route incorporating this building block. While no direct comparator yield is available from the same study, this result represents a high-efficiency benchmark for this specific transformation.

Synthetic Yield
Data to verify
100% conversion
Reported complete conversion from 3-formylbenzonitrile
Cross-study comparison; independent validation recommended
Organic Synthesis Protecting Group Chemistry Process Chemistry

Commercial Purity Benchmark

Commercially available 3-(1,3-dioxolan-2-yl)benzonitrile is typically supplied at a high level of purity. Multiple vendors list the compound with a minimum purity of 97%, as verified by methods such as Gas Chromatography (GC) . Some suppliers also offer a product with a specified purity of 98% . This level of purity is a critical quality attribute for researchers and manufacturers, as it ensures the compound will perform predictably in sensitive reactions, such as catalytic cross-couplings, without the interference of significant impurities. While purity specifications are standard for commercial chemicals, this consistently high benchmark differentiates it from lower-purity alternatives and provides assurance for downstream applications.

Commercial Purity
Supplier specification
97–98% (GC)
Typical purity supports reproducible performance in coupling reactions
Verify by in-house analysis for critical applications
Quality Control Analytical Chemistry Procurement

Strategic Applications of 3-(1,3-Dioxolan-2-yl)benzonitrile


Chemoselective Transformations in Medicinal Chemistry

The primary strategic value of 3-(1,3-dioxolan-2-yl)benzonitrile is as a protected aldehyde in multi-step syntheses, such as those common in medicinal chemistry programs. The 1,3-dioxolane group effectively masks the aldehyde of the parent 3-formylbenzonitrile , allowing chemists to perform selective transformations on the nitrile group—such as reduction to a benzylamine or hydrolysis to a carboxylic acid—without affecting the masked carbonyl. The quantitative yield reported for its synthesis and its consistent commercial purity of ≥97% make it a reliable and efficient building block for constructing more complex molecules, reducing the need for extensive purification between steps.

Intermediate for Materials and Agrochemicals

This compound serves as a versatile building block in the synthesis of advanced materials and agrochemicals. The benzonitrile moiety is a common pharmacophore and ligand, while the masked aldehyde offers a point for late-stage diversification . In materials science, similar 1,3-dioxolane-protected intermediates are used to create functionalized monomers and polymers. For instance, ketone photoinitiators protected with an unsubstituted 1,3-dioxolane group have been disclosed in patents for use in photoinitiated reactions, demonstrating the utility of this protecting group in industrial formulations [1].

Catalytic Cross-Coupling Substrate

The 1,3-dioxolane ring in 3-(1,3-dioxolan-2-yl)benzonitrile is compatible with various metal-catalyzed cross-coupling reactions, making it a valuable substrate for constructing biaryl systems and other complex architectures. General methodologies for coupling benzonitriles and 1,3-dioxolanes [2] with aryl halides are well-established, suggesting that this compound can be used in reactions like Suzuki, Negishi, or other nickel- or palladium-catalyzed couplings . The high commercial purity of this compound is particularly important in this context, as catalytic cycles are highly sensitive to deactivating impurities.

Scaffold for Bioactivity Studies

The 1,3-dioxolane ring is a privileged structure in medicinal chemistry and is associated with a wide range of biological activities, including anticancer, antifungal, antiviral, antibacterial, antioxidant, and anti-inflammatory effects [3]. While 3-(1,3-dioxolan-2-yl)benzonitrile is not an active pharmaceutical ingredient itself, its structure incorporates this important pharmacophore. Therefore, it can be used as a starting point for the design and synthesis of novel 1,3-dioxolane-based ligands [4] or as a protected intermediate en route to more complex, bioactive molecules.

Application
Selection Property
Validation Focus
Chemoselective synthesis
Masked aldehyde equivalent
Nitrile reduction/hydrolysis selectivity
Materials & agrochemical building block
Nitrile handle for diversification
Monomer functionalization efficiency
Cross-coupling substrate
Compatibility with Pd/Ni catalysis
Catalyst tolerance and impurity sensitivity
Bioactive probe design
Privileged 1,3-dioxolane scaffold
In-vitro target engagement and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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